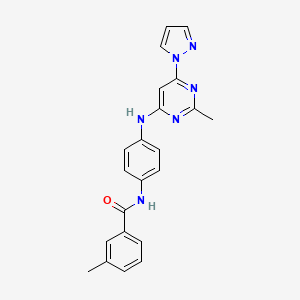

3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHMIKOXUHGLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the amide bond in HCl/ethanol at reflux yields 3-methylbenzoic acid and 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline .

-

Enzymatic Hydrolysis : Esterase-mediated cleavage in biological systems may generate bioactive metabolites.

Pyrimidine Ring Modifications

The pyrimidine core participates in nucleophilic substitution and cyclization reactions:

Nucleophilic Substitution

Cyclization Reactions

-

Treatment with thiourea under basic conditions forms pyrimidine-thione derivatives .

-

Fusion with phenyl acetic acid yields fused triazolo-pyrimidines .

Pyrazole Functionalization

The 1H-pyrazol-1-yl group undergoes regioselective reactions:

Anilino Group Transformations

The 4-aminophenyl linker is susceptible to electrophilic substitution and oxidation:

Cross-Coupling Reactions

Palladium-catalyzed reactions modify aromatic rings:

Pharmacological Modifications

Derivatization strategies to enhance bioactivity include:

Key Structural Insights from Analogous Compounds

-

Electron-Withdrawing Groups (e.g., trifluoromethyl) on the benzamide enhance metabolic stability .

-

Pyrimidine-Pyrazole Synergy : Improves kinase inhibition profiles .

Reaction Data Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, with an observed increase in apoptosis markers within the tumor tissues .

Case Study 2: Inflammation Model

In another study focusing on inflammation, researchers used an animal model to assess the anti-inflammatory effects of the compound in carrageenan-induced paw edema. The results indicated a dose-dependent reduction in paw swelling, correlating with decreased levels of inflammatory mediators .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can block pest GABA-A receptors, causing hyperexcitation of the nerves and muscles of contaminated insects . This mechanism is crucial for its effectiveness as an antileishmanial and antimalarial agent.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(a) N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

- Core Structure : Pyridazine (6-membered ring with two adjacent nitrogen atoms) instead of pyrimidine.

- Substituents : Pyrazole at position 6 and a methylphenyl group at position 3.

- This compound was structurally characterized via X-ray crystallography, confirming planar geometry .

(b) 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)

- Core Structure : Benzamide linked to a pyridine-substituted phenyl group.

- Substituents: Pyridin-4-ylmethyl instead of pyrimidin-4-ylamino.

- Key Differences : The absence of a pyrimidine ring reduces opportunities for hydrogen bonding, which may lower solubility or target specificity compared to the queried compound .

(c) 6-(2-Amino-6-substituted-phenyl)pyrimidin-4-yl Derivatives (7a-c)

- Core Structure: Pyrimidine with amino and substituted-phenyl groups.

- Substituents : Varied phenyl groups at position 6, synthesized via reaction with phenyl-1,2,4-oxadiazoles under Cs₂CO₃/DMF conditions .

- Key Differences : These derivatives lack the pyrazole moiety present in the target compound, which could diminish their ability to interact with hydrophobic binding pockets.

Physicochemical Properties

Notes:

Biological Activity

3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrazole and pyrimidine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and autophagy-modulating effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzamide core.

- A pyrimidine ring substituted with a pyrazole group.

1. Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For example, studies on related benzamide derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide Derivative 1 | MCF-7 (breast cancer) | 5.85 |

| Benzamide Derivative 2 | A549 (lung cancer) | 4.53 |

| This compound | TBD | TBD |

Preliminary data suggest that the compound may disrupt mTORC1 signaling pathways, which are crucial for cell growth and proliferation, thereby enhancing autophagy—a cellular process that can lead to cancer cell death under certain conditions .

2. Autophagy Modulation

The modulation of autophagy is an emerging area of interest in cancer therapy. Compounds similar to this compound have been shown to increase basal autophagy levels while impairing autophagic flux under nutrient-rich conditions:

| Effect | Mechanism |

|---|---|

| Increased basal autophagy | Activation of autophagic pathways via mTORC1 inhibition |

| Impaired autophagic flux | Disruption of mTORC1 reactivation during nutrient refeed conditions |

These findings indicate that this compound may serve as a potential therapeutic agent by selectively targeting cancer cells that are reliant on autophagy for survival under stress conditions .

3. Antiviral Activity

While specific data on the antiviral activity of this compound is limited, related compounds in the benzamide class have demonstrated antiviral properties against various viruses, including Coxsackie virus A9. The mechanism often involves binding to viral capsids, preventing viral entry into host cells .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antiproliferative Properties : A study investigating N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, suggesting that similar structural motifs may enhance efficacy against various cancers .

- Autophagy and Cancer : Research highlighted that specific pyrazole derivatives increased autophagic activity while disrupting normal cellular processes, indicating a potential therapeutic window for targeting cancer cells under metabolic stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide?

- Methodology : The compound is synthesized via multi-step reactions. A typical route involves:

Preparation of the pyrimidine core by reacting 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine with a halogenated intermediate.

Coupling the pyrimidine derivative with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane .

- Key Considerations : Reaction monitoring via TLC/HPLC ensures intermediate purity.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Techniques :

- NMR : and NMR confirm substituent positions and aromaticity (e.g., pyrimidine protons at δ 8.2–8.5 ppm; benzamide carbonyl at ~168 ppm) .

- IR : Stretching vibrations for amide (C=O at ~1650 cm) and pyrazole N-H (~1615 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 415.4) .

Q. How is the compound’s purity assessed during synthesis?

- Methods :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using acetonitrile/water gradients.

- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity in large-scale synthesis?

- Approaches :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for pyrimidine functionalization .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Workflow :

Data Collection : Single-crystal X-ray diffraction (e.g., SHELX programs ).

Refinement : SHELXL refines bond lengths/angles (e.g., pyrimidine ring planarity, dihedral angles between benzamide and pyrazole groups) .

- Example : A related pyridazine analogue showed a C5–N3–C2–C3 torsion angle of 178.3°, confirming planarity .

Q. How do computational methods predict biological activity and binding modes?

- Protocol :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are contradictions in biological data (e.g., IC variability) addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.